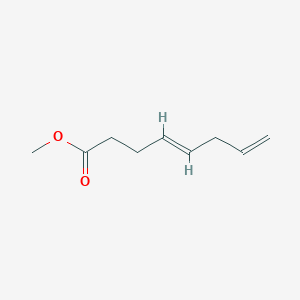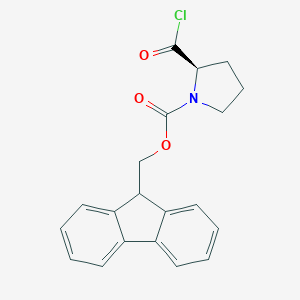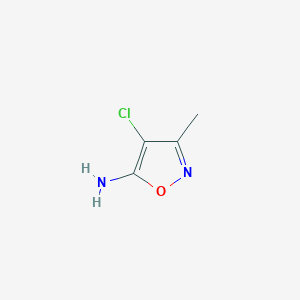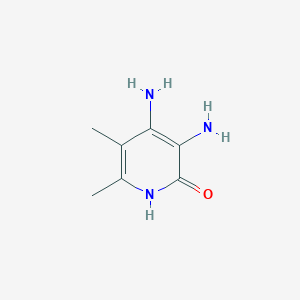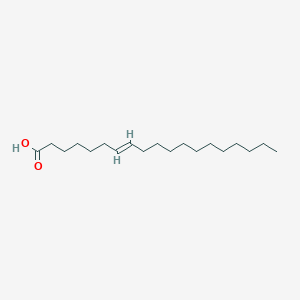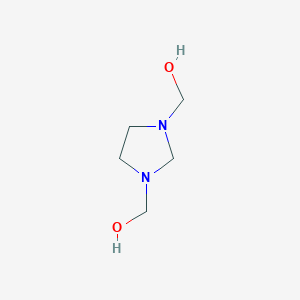
(Imidazolidine-1,3-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Imidazolidine-1,3-diyl)dimethanol, also known as IDDM, is a chemical compound with the molecular formula C5H12N2O2. It is a versatile molecule that has been widely used in scientific research applications due to its unique chemical properties.
Wirkmechanismus
(Imidazolidine-1,3-diyl)dimethanol functions as a cross-linking agent by forming covalent bonds between molecules. It also acts as a chelating agent by binding to metal ions, preventing them from reacting with other compounds. The stabilizing properties of (Imidazolidine-1,3-diyl)dimethanol are due to its ability to inhibit the degradation of materials by scavenging free radicals.
Biochemische Und Physiologische Effekte
(Imidazolidine-1,3-diyl)dimethanol has been shown to have antioxidant properties, which may be useful in the treatment of diseases such as cancer and cardiovascular disease. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, (Imidazolidine-1,3-diyl)dimethanol has been shown to have a protective effect on the liver, reducing the damage caused by toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Imidazolidine-1,3-diyl)dimethanol in lab experiments is its versatility. It can be used in a variety of applications, including as a cross-linking agent, a chelating agent, and a stabilizer. Additionally, it is easy to synthesize and has a high yield. However, one limitation of using (Imidazolidine-1,3-diyl)dimethanol is that it can be toxic in high concentrations. Therefore, it is important to use caution when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of (Imidazolidine-1,3-diyl)dimethanol in scientific research. One potential application is in the development of new materials with improved mechanical properties and stability. Additionally, (Imidazolidine-1,3-diyl)dimethanol may be useful in the development of new drugs with antioxidant and anti-inflammatory properties. Finally, further research is needed to explore the potential of (Imidazolidine-1,3-diyl)dimethanol in the treatment of liver disease and other conditions.
Conclusion:
In conclusion, (Imidazolidine-1,3-diyl)dimethanol is a versatile compound that has been widely used in scientific research applications. Its unique chemical properties make it useful as a cross-linking agent, a chelating agent, and a stabilizer. While there are some limitations to its use, the future directions for the use of (Imidazolidine-1,3-diyl)dimethanol in scientific research are promising.
Synthesemethoden
(Imidazolidine-1,3-diyl)dimethanol can be synthesized through the reaction between formaldehyde and imidazolidine. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through a series of steps such as filtration, washing, and drying. The yield of the reaction is typically high, making (Imidazolidine-1,3-diyl)dimethanol an economical compound to produce.
Wissenschaftliche Forschungsanwendungen
(Imidazolidine-1,3-diyl)dimethanol has been used in a variety of scientific research applications, including as a cross-linking agent, a chelating agent, and a stabilizer. It has been used in the production of plastics, resins, and adhesives due to its ability to improve the mechanical properties and stability of these materials. Additionally, (Imidazolidine-1,3-diyl)dimethanol has been used in the pharmaceutical industry as a building block for the synthesis of drugs.
Eigenschaften
CAS-Nummer |
174645-49-9 |
|---|---|
Produktname |
(Imidazolidine-1,3-diyl)dimethanol |
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
[3-(hydroxymethyl)imidazolidin-1-yl]methanol |
InChI |
InChI=1S/C5H12N2O2/c8-4-6-1-2-7(3-6)5-9/h8-9H,1-5H2 |
InChI-Schlüssel |
BWGDAJZRDHAVTI-UHFFFAOYSA-N |
SMILES |
C1CN(CN1CO)CO |
Kanonische SMILES |
C1CN(CN1CO)CO |
Synonyme |
1,3-Imidazolidinedimethanol(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



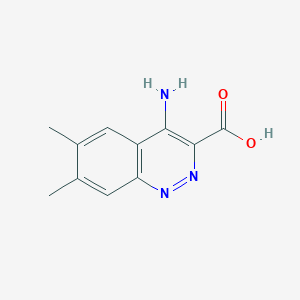
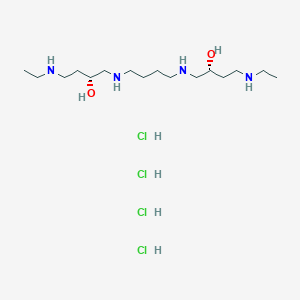
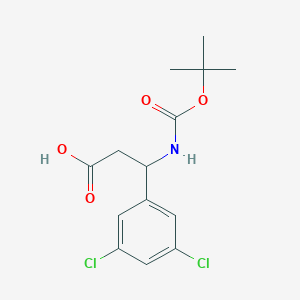
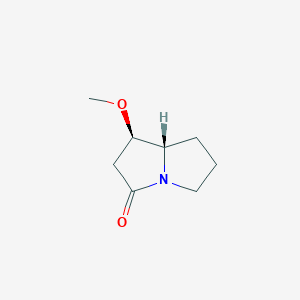
![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)
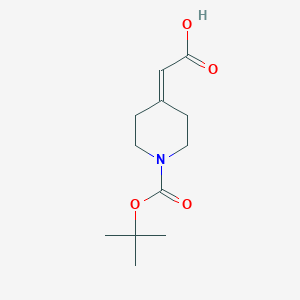
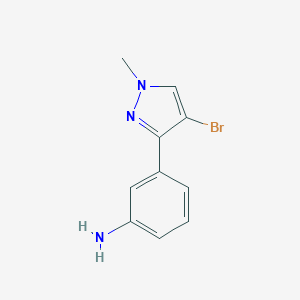
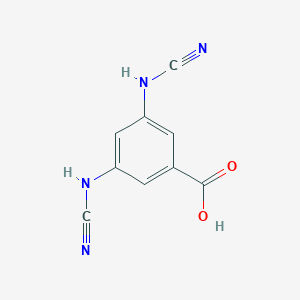
![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)
